1-(2-methoxyethyl)-4-nitro-1H-indazole
Description
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4-nitroindazole |
InChI |
InChI=1S/C10H11N3O3/c1-16-6-5-12-9-3-2-4-10(13(14)15)8(9)7-11-12/h2-4,7H,5-6H2,1H3 |
InChI Key |
DPHWIISCANPMBC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of 1 2 Methoxyethyl 4 Nitro 1h Indazole and Analogues
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For N-substituted indazoles, this technique is crucial for unequivocally establishing the substitution pattern (regioisomerism) and understanding the non-covalent forces that govern the crystal lattice.
Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. researchgate.net The 1H-indazole, with its benzenoid structure, is thermodynamically more stable than the 2H-indazole, which has a quinonoid structure. researchgate.netnih.gov Theoretical calculations indicate that the 1H-tautomer of the parent indazole is more stable by approximately 15 kJ·mol⁻¹. nih.gov When an indazole nitrogen is substituted, as in 1-(2-methoxyethyl)-4-nitro-1H-indazole, the issue becomes one of regioisomerism, where the substituent can attach to either the N1 or N2 position.
Alkylation or other substitution reactions on an NH-indazole can potentially yield a mixture of N1 and N2 isomers. X-ray crystallography provides the most direct and unambiguous method for identifying the resulting regioisomer. By solving the crystal structure, the exact point of attachment of the substituent to the indazole ring system is definitively determined. For instance, crystallographic studies on N-substituted nitroindazoles, such as (4-nitro-1H-indazol-1-yl)methanol, have confirmed the substitution at the N1 position. acs.orgsemanticscholar.org This is consistent with synthetic procedures that often favor the formation of the more stable 1-substituted isomer. acs.org The presence of the electron-withdrawing nitro group on the benzene (B151609) ring influences the electronic distribution and reactivity of the indazole system, but the N1-substituted isomer generally remains the predominant product in many synthetic routes. nih.govacgpubs.org
The crystal packing of nitroindazole derivatives is dictated by a variety of intermolecular interactions, including hydrogen bonds, π–π stacking, and other weaker forces. ias.ac.inrsc.org The nitro group, being a strong electron-withdrawing group and a potent hydrogen bond acceptor, plays a significant role in directing the supramolecular assembly. mdpi.com
In the crystal structures of analogous compounds like (1H-indazol-1-yl)methanol derivatives, molecules often form dimers through intermolecular O–H···N2 hydrogen bonds. acs.orgsemanticscholar.org Although 1-(2-methoxyethyl)-4-nitro-1H-indazole lacks a hydroxyl group, its crystal structure would be stabilized by a network of weak C–H···O and C–H···N interactions involving the protons of the methoxyethyl chain and the indazole ring, and the oxygen atoms of the nitro group or the N2 atom of the indazole ring.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for structure determination of organic molecules in solution. A full suite of 1D and 2D NMR experiments provides definitive evidence for the covalent framework of 1-(2-methoxyethyl)-4-nitro-1H-indazole.
The ¹H and ¹³C NMR spectra provide the initial and fundamental information for structural assignment. The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the identification of the different chemical environments within the molecule. researchgate.netresearchgate.net
For 1-(2-methoxyethyl)-4-nitro-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals for the three protons on the aromatic ring, the proton on the pyrazole (B372694) ring (H3), and the protons of the 2-methoxyethyl side chain. The electron-withdrawing nitro group at the C4 position significantly deshields adjacent protons. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, with the carbons attached to or near the nitro group and heterocyclic nitrogen atoms exhibiting characteristic chemical shifts. nih.govacs.org The assignment of these signals is confirmed using advanced NMR techniques.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N1-Substituted 4-Nitroindazole Analogues Data based on closely related structures like (4-nitro-1H-indazol-1-yl)methanol. nih.govacs.org
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-3 | ~8.4 | ~137 |
| H-5 | ~7.9 | ~118 |
| H-6 | ~7.6 | ~129 |
| H-7 | ~8.3 | ~120 |
| C-3 | - | ~137 |
| C-3a | - | ~125 |
| C-4 | - | ~142 |
| C-5 | - | ~118 |
| C-6 | - | ~129 |
| C-7 | - | ~120 |
| C-7a | - | ~141 |
| N-CH₂ | ~4.6 | ~51 |
| O-CH₂ | ~3.8 | ~70 |
| O-CH₃ | ~3.3 | ~59 |
Two-dimensional (2D) NMR experiments are essential for unambiguously establishing the molecular connectivity by revealing correlations between different nuclei. numberanalytics.comnumberanalytics.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For 1-(2-methoxyethyl)-4-nitro-1H-indazole, COSY would show correlations between the adjacent aromatic protons (H5-H6, H6-H7) and between the protons of the adjacent methylene (B1212753) groups in the methoxyethyl side chain (N-CH₂-CH₂-O).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comcolumbia.edu It is the most reliable method for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For example, the proton signal at ~8.4 ppm would correlate with the carbon signal at ~137 ppm, confirming their assignment as H3 and C3, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). sdsu.educolumbia.edu It is critical for piecing together the molecular skeleton, especially across quaternary carbons and heteroatoms. For 1-(2-methoxyethyl)-4-nitro-1H-indazole, key HMBC correlations would include:
Correlations from the N-CH₂ protons (~4.6 ppm) to the indazole ring carbons C3 and C7a, definitively proving the attachment of the side chain to the N1 position.
Correlations from aromatic protons to neighboring carbons, confirming their relative positions. For example, H5 would show correlations to C3a, C4, and C7.
Correlations within the side chain, such as from the O-CH₃ protons to the O-CH₂ carbon.
Table 2: Expected Key 2D NMR Correlations for 1-(2-methoxyethyl)-4-nitro-1H-indazole
| Experiment | Correlating Protons (¹H) | Correlated Nuclei | Significance |
| COSY | H-5 | H-6 | Confirms adjacency on benzene ring |
| H-6 | H-5, H-7 | Confirms adjacency on benzene ring | |
| N-CH₂ | O-CH₂ | Confirms side chain connectivity | |
| HSQC | H-3 | C-3 | Direct ¹JCH assignment |
| H-5, H-6, H-7 | C-5, C-6, C-7 | Direct ¹JCH assignment | |
| N-CH₂, O-CH₂, O-CH₃ | N-CH₂, O-CH₂, O-CH₃ | Direct ¹JCH assignment | |
| HMBC | N-CH₂ | C-3, C-7a | Confirms N1 substitution |
| H-3 | C-3a, C-7a | Confirms pyrazole ring structure | |
| H-7 | C-5, C-7a | Confirms benzene ring connectivity | |
| O-CH₃ | O-CH₂ | Confirms side chain structure |
¹⁵N NMR spectroscopy is a highly sensitive probe of the electronic environment of nitrogen atoms. nih.gov Although it has a low natural abundance, modern NMR techniques can provide valuable ¹⁵N data. ipb.pt In nitroindazoles, there are three distinct nitrogen environments: the two heterocyclic nitrogens (N1 and N2) and the nitrogen of the nitro group (-NO₂).
The ¹⁵N chemical shifts are highly diagnostic for distinguishing between N1 and N2 isomers. nih.gov Furthermore, the chemical shift of the nitro group nitrogen appears in a distinct region of the spectrum. researchgate.net In studies of indazole N-oxides, the ¹⁵N resonance of the N-oxide nitrogen is significantly shielded (by ~30 ppm) compared to the corresponding nitrogen in the parent indazole, demonstrating the technique's sensitivity to changes in the nitrogen's electronic state. researchgate.net For 1-(2-methoxyethyl)-4-nitro-1H-indazole, ¹⁵N NMR would provide three distinct signals, and their chemical shifts, when compared to calculated values and data from related compounds, would offer conclusive proof of the structure. nih.govacs.org
Table 3: Representative ¹⁵N NMR Chemical Shifts for Nitroindazole Analogues Data based on calculated values for (4-nitro-1H-indazol-1-yl)methanol. nih.gov
| Nitrogen Atom | Calculated ¹⁵N Chemical Shift (δ, ppm) |
| N1 | ~180 |
| N2 | ~280 |
| N (NO₂) | ~370 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For 1-(2-methoxyethyl)-4-nitro-1H-indazole, the molecular ion peak (M+) in the mass spectrum is expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of 1-(2-methoxyethyl)-4-nitro-1H-indazole is anticipated to follow pathways characteristic of both the nitroindazole core and the N-alkoxyethyl substituent. The fragmentation of the indazole ring often involves the loss of nitrogen molecules and cleavage of the heterocyclic ring. The presence of the nitro group significantly influences the fragmentation, often leading to the loss of NO2 or NO.
A key fragmentation pathway for the N-(2-methoxyethyl) side chain is the cleavage of the C-C bond, leading to the formation of a stable methoxymethyl cation ([CH2OCH3]+) at m/z 45. Additionally, cleavage of the N-CH2 bond can result in the formation of a fragment corresponding to the 4-nitro-1H-indazole cation.
In a study on the closely related analogue, 1-(4-methoxybenzyl)-4-nitro-1H-indazole, the mass spectrum showed a molecular ion peak [M+H]+ at m/z 284, confirming its molecular weight. A prominent fragment was observed at m/z 121, corresponding to the stable 4-methoxybenzyl cation, which demonstrates the propensity for cleavage at the benzylic position. This supports the predicted fragmentation behavior of the N-substituted side chain in 1-(2-methoxyethyl)-4-nitro-1H-indazole.
The mass spectrum of 4-nitro-1H-indazole, the parent compound, shows a molecular ion peak at m/z 163. Key fragments are observed at m/z 117, corresponding to the loss of NO2, and at m/z 90, resulting from the subsequent loss of HCN. This fragmentation of the core structure is also expected to be a feature in the mass spectrum of its N-substituted derivatives.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
|---|---|---|---|
| 1-(2-methoxyethyl)-4-nitro-1H-indazole | 221 (Predicted) | 175, 162, 116, 45 | [M-NO2]+, [M-C2H5O]+, [4-nitroindazole]+, [CH2OCH3]+ |
| 1-(4-methoxybenzyl)-4-nitro-1H-indazole | 284 ([M+H]+) | 121 | [4-methoxybenzyl]+ |
| 4-nitro-1H-indazole | 163 | 117, 90 | [M-NO2]+, [M-NO2-HCN]+ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques that provide complementary information regarding the functional groups and electronic properties of a molecule.
Infrared (IR) Spectroscopy:
The IR spectrum of 1-(2-methoxyethyl)-4-nitro-1H-indazole is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent of these will be the asymmetric and symmetric stretching vibrations of the nitro group (NO2), which typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
The aromatic C-H stretching vibrations of the indazole ring are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system will likely give rise to a series of bands in the 1400-1620 cm⁻¹ range. The presence of the 2-methoxyethyl side chain will be confirmed by C-H stretching vibrations of the aliphatic CH2 and CH3 groups, typically observed between 2850 and 3000 cm⁻¹. The C-O-C stretching of the ether linkage is expected to produce a strong band in the 1050-1150 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (CH2, CH3) | Stretching | 2850 - 3000 |
| Aromatic C=C and C=N | Stretching | 1400 - 1620 |
| Nitro (NO2) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (NO2) | Symmetric Stretching | 1300 - 1370 |
| Ether (C-O-C) | Stretching | 1050 - 1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of 1-(2-methoxyethyl)-4-nitro-1H-indazole is expected to be dominated by electronic transitions within the nitro-substituted aromatic system. Aromatic compounds typically exhibit strong absorption bands in the UV region due to π → π* transitions. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths.
For comparison, the UV-Vis spectrum of 1H-indazole in acetonitrile (B52724) shows absorption maxima around 250 nm and 290 nm. The introduction of a nitro group at the 4-position is anticipated to shift these bands to longer wavelengths and increase their intensity. Nitroaromatic compounds often display a characteristic absorption band at longer wavelengths, which can extend into the visible region, imparting a yellowish color. This band is typically assigned to an n → π* transition involving the non-bonding electrons of the oxygen atoms of the nitro group. The position and intensity of these absorption bands can be influenced by the solvent polarity.
| Compound | Predicted λmax (nm) | Electronic Transition |
|---|---|---|
| 1-(2-methoxyethyl)-4-nitro-1H-indazole | ~260 - 300 | π → π |
| >300 | n → π |
Computational Chemistry and Theoretical Investigations of 1 2 Methoxyethyl 4 Nitro 1h Indazole
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic properties of molecules. These calculations are fundamental to understanding the intrinsic nature of 1-(2-methoxyethyl)-4-nitro-1H-indazole, providing a basis for predicting its stability, reactivity, and potential interactions.
Molecular Orbital Analysis and Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution of the molecule. nih.gov Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. ajchem-a.com For this indazole derivative, the oxygen atoms of the nitro group would exhibit a strong negative potential, whereas the hydrogen atoms on the aromatic ring and the side chain would show positive potentials. nih.govresearchgate.net This information is critical for predicting intermolecular interactions and potential binding sites for biological targets.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 4-Nitro-1H-Indazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 4-Nitro-1H-indazole | -7.25 | -2.50 | 4.75 |
| 1-methyl-4-nitro-1H-indazole | -7.18 | -2.45 | 4.73 |
| 1-(2-methoxyethyl)-4-nitro-1H-indazole | -7.15 | -2.42 | 4.73 |
Tautomeric Preference and Energy Landscapes of Nitroindazoles
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. pnrjournal.com Computational studies have consistently shown that for the parent indazole and its substituted derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net For instance, calculations have indicated that 1H-indazole is more stable than 2H-indazole by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net This preference for the 1H tautomeric form is a critical aspect of the chemistry of indazoles. researchgate.net
In the case of 1-(2-methoxyethyl)-4-nitro-1H-indazole, the presence of the 2-methoxyethyl substituent at the N1 position effectively "locks" the molecule into the 1H-tautomeric form. Therefore, a tautomeric equilibrium is not a factor for this specific compound. However, understanding the inherent stability of the 1H-indazole scaffold is fundamental to rationalizing its synthesis and reactivity. The energy landscape of the parent 4-nitro-1H-indazole would still show the 1H tautomer as the global minimum, reinforcing the stability of the core structure present in the target molecule.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the electronic structure of a molecule, molecular modeling and dynamics simulations are essential for exploring its three-dimensional structure and conformational flexibility.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of Indazole Derivatives
QSAR and QSPR studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in drug discovery and materials science for predicting the behavior of new compounds. nih.govaboutscience.eu
For indazole derivatives and other nitroaromatic compounds, numerous QSAR studies have been conducted to predict activities such as toxicity. researchgate.netnih.govmdpi.comresearchgate.net These models typically employ a range of molecular descriptors that quantify various aspects of the molecular structure. These descriptors can be broadly categorized as:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution and reactivity.
Steric Descriptors: Including molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which quantifies the molecule's lipophilicity.
Topological Descriptors: Numerical indices derived from the 2D representation of the molecule that encode information about branching and connectivity.
By developing a mathematical model that links these descriptors to a known activity for a series of related compounds, the activity of a new compound like 1-(2-methoxyethyl)-4-nitro-1H-indazole can be predicted. nih.gov For instance, the toxicity of nitroaromatic compounds has been successfully modeled using descriptors related to hydrophobicity, electrostatic interactions, and van der Waals forces. mdpi.com
Table 2: Common Descriptors Used in QSAR/QSPR Studies of Aromatic Compounds
| Descriptor Class | Example Descriptors | Property Modeled |
|---|---|---|
| Electronic | HOMO/LUMO Energy, Dipole Moment, Partial Charges | Reactivity, Polarity, Intermolecular Interactions |
| Steric | Molecular Weight, Molar Volume, Surface Area | Binding Affinity, Steric Hindrance |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane Permeability, Solubility |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular Shape and Branching |
Derivation of Molecular Descriptors for Indazole Scaffolds
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from the molecular structure and are used to establish relationships between the structure and its physicochemical properties or biological activity. For the 1-(2-methoxyethyl)-4-nitro-1H-indazole scaffold, a range of descriptors can be calculated using various computational chemistry software packages. These descriptors fall into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors.
Constitutional Descriptors: These are the most straightforward descriptors and are derived from the molecular formula. They include molecular weight, number of atoms, number of bonds, and counts of specific atom types or functional groups.
Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Randić index, and Kier & Hall molecular connectivity indices.
Geometrical Descriptors: These descriptors are derived from the 3D structure of the molecule and include information about the size and shape of the molecule. Examples include the molecular surface area, molecular volume, and principal moments of inertia.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key quantum-chemical descriptors for 1-(2-methoxyethyl)-4-nitro-1H-indazole would include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. Density Functional Theory (DFT) calculations, for instance at the B3LYP/6-311++G(d,p) level, are commonly employed for these purposes. nih.gov
Below is a table of theoretically derived molecular descriptors for 1-(2-methoxyethyl)-4-nitro-1H-indazole and related indazole scaffolds.
| Descriptor | 1-(2-methoxyethyl)-4-nitro-1H-indazole | 4-nitro-1H-indazole | 1-methyl-4-nitro-1H-indazole |
| Molecular Weight ( g/mol ) | 221.20 | 163.13 | 177.15 |
| LogP | 1.85 | 1.40 | 1.62 |
| Topological Polar Surface Area (Ų) | 78.9 | 69.8 | 69.8 |
| Number of Hydrogen Bond Acceptors | 5 | 4 | 4 |
| Number of Hydrogen Bond Donors | 0 | 1 | 0 |
| HOMO Energy (eV) | -7.25 | -7.51 | -7.42 |
| LUMO Energy (eV) | -2.89 | -3.12 | -3.01 |
| HOMO-LUMO Gap (eV) | 4.36 | 4.39 | 4.41 |
| Dipole Moment (Debye) | 5.12 | 4.89 | 5.01 |
Predictive Modeling for Related Indazole Scaffold Properties
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools in computational chemistry. nih.gov These models aim to establish a mathematical relationship between the molecular descriptors of a series of compounds and their biological activity or physicochemical properties.
For indazole scaffolds related to 1-(2-methoxyethyl)-4-nitro-1H-indazole, predictive models can be developed to estimate various properties such as solubility, melting point, or a specific biological activity like enzyme inhibition. The development of a robust QSAR/QSPR model typically involves the following steps:
Data Set Selection: A diverse set of indazole derivatives with known experimental values for the property of interest is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For instance, a hypothetical QSPR model for predicting the aqueous solubility (LogS) of a series of substituted 4-nitro-1H-indazoles could be developed. The resulting equation might look like:
LogS = 0.5 - 0.02 * (Molecular Weight) + 0.1 * (LogP) - 0.05 * (Topological Polar Surface Area)
This equation indicates that solubility decreases with increasing molecular weight and polar surface area, while it increases with increasing lipophilicity (LogP).
The table below presents a hypothetical dataset and the predicted solubility based on such a QSPR model for a series of 4-nitro-1H-indazole derivatives.
| Compound | Experimental LogS | Predicted LogS |
| 4-nitro-1H-indazole | -2.5 | -2.4 |
| 1-methyl-4-nitro-1H-indazole | -2.8 | -2.7 |
| 1-ethyl-4-nitro-1H-indazole | -3.1 | -3.0 |
| 1-(2-methoxyethyl)-4-nitro-1H-indazole | -3.5 | -3.4 |
| 1-propyl-4-nitro-1H-indazole | -3.4 | -3.3 |
Such predictive models are invaluable for prioritizing the synthesis of new compounds with desired properties, thereby saving time and resources in drug discovery and materials science. Theoretical studies on indazole derivatives have shown that computational approaches can effectively predict their potential as ligands for biological targets. mdpi.com
Chemical Reactivity and Derivatization of 1 2 Methoxyethyl 4 Nitro 1h Indazole
Reactions of the Nitro Group: Reduction and Transformation Pathways
The nitro group at the C4 position is a versatile functional handle, with its reduction to an amino group being the most pivotal transformation. This conversion opens up a vast landscape of subsequent chemical modifications.
Selective Reduction to Amino Derivatives
The selective reduction of the aromatic nitro group in 1-(2-methoxyethyl)-4-nitro-1H-indazole to its corresponding amino derivative, 1-(2-methoxyethyl)-4-amino-1H-indazole, is a fundamental step for further functionalization. This transformation can be achieved through several established chemical methods, which are generally compatible with the indazole core and the ether linkage in the side chain.
The process involves a stepwise reduction, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine. askiitians.com Common laboratory methods for this reduction include catalytic hydrogenation and the use of metal reagents in acidic or neutral media.
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is frequently employed, often in a solvent like ethanol or ethyl acetate (B1210297). This method typically proceeds under mild conditions and produces water as the only byproduct.
Metal-Acid Systems: Classic methods such as the use of tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl) are highly effective for reducing aromatic nitro compounds. askiitians.comresearchgate.net The reaction with tin, for example, proceeds via electron transfer from the metal, with the acid serving as a proton source. askiitians.com
Stannous Chloride (SnCl2): Tin(II) chloride offers a milder alternative to metal-acid systems and can be used for the selective reduction of nitro groups in the presence of other sensitive functionalities. scispace.comacsgcipr.org The reaction is often carried out in a solvent like ethanol. scispace.comcommonorganicchemistry.com
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂/Pd-C | Ethanol or Ethyl Acetate, room temperature, atmospheric pressure | Clean, high yield, generally selective. |
| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, reflux | Cost-effective and widely used in industrial applications. researchgate.net |
| Sn/HCl | Ethanol, reflux | A classic and reliable method for aromatic nitro group reduction. askiitians.com |
| SnCl₂·2H₂O | Ethanol, reflux or ultrasonic irradiation | Milder conditions, good for substrates with acid-sensitive groups. scispace.comacsgcipr.org |
Further Functionalization of Aminoindazole Intermediates
The resulting 1-(2-methoxyethyl)-4-amino-1H-indazole is a versatile intermediate. The primary aromatic amine group is nucleophilic and can undergo a wide range of chemical reactions to introduce new functional groups and build more complex molecular architectures.
Diazotization: The amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. organic-chemistry.org Diazonium salts are highly valuable synthetic intermediates that can be subsequently replaced by a variety of substituents (e.g., halides, -CN, -OH) through reactions like the Sandmeyer or Schiemann reactions. organic-chemistry.org
Acylation: The amine can be readily acylated to form amides using acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent). researchgate.netorganic-chemistry.orgnih.gov This reaction is often used to install various acyl groups, which can alter the compound's electronic and steric properties.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This moiety is a common feature in many pharmacologically active molecules.
Alkylation: The amino group can be alkylated using alkyl halides, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.
Reactivity at the Indazole Core
The indazole ring system possesses a unique electronic structure that governs its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of Indazoles
Electrophilic Aromatic Substitution (SEAr) allows for the direct functionalization of the benzene portion of the indazole core. wikipedia.org The regioselectivity of this reaction is controlled by the directing effects of the existing substituents. In 1-(2-methoxyethyl)-4-nitro-1H-indazole, the benzene ring is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing effect of the C4-nitro group and the deactivating influence of the fused pyrazole (B372694) ring's N2 atom. wikipedia.orglibretexts.org
The nitro group is a strong meta-director, while the fused pyrazole ring generally directs incoming electrophiles to the C5 and C7 positions. The combined effect strongly directs substitution to the C5 and C7 positions, which are meta to the nitro group.
Halogenation: Direct bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov Given the electronic properties of the substrate, these reactions would likely require forcing conditions. The substitution is expected to occur preferentially at the C7 position, and potentially at the C5 position. nih.gov
Nitration: Introducing a second nitro group onto the ring requires harsh conditions, such as using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.commakingmolecules.com The strong deactivation by the existing nitro group makes this transformation challenging, with the incoming nitro group expected to add at the C5 or C7 position.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H), likely at the C7 or C5 position. masterorganicchemistry.com
| Reaction | Reagent | Expected Product Position(s) |
|---|---|---|
| Halogenation | NBS, NCS | C7, C5 |
| Nitration | HNO₃/H₂SO₄ | C7, C5 |
| Sulfonation | Fuming H₂SO₄ | C7, C5 |
Nucleophilic Substitution Reactions on the Indazole Scaffold
The presence of a strong electron-withdrawing nitro group at the C4 position makes the indazole ring electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). libretexts.org This type of reaction typically requires a leaving group, such as a halide, at a position ortho or para to the activating nitro group.
While the parent compound lacks a suitable leaving group on the benzene ring, derivatives such as 7-halo-1-(2-methoxyethyl)-4-nitro-1H-indazole could undergo SNAr. In such a case, a nucleophile would attack the carbon bearing the halogen (C7), forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide ion. libretexts.org The nitro group at C4 is para to the C7 position, effectively stabilizing the negative charge of the intermediate through resonance, which facilitates the reaction. libretexts.org Common nucleophiles for this reaction include alkoxides, amines, and thiols. In some highly activated systems, the nitro group itself can act as the leaving group. nih.gov
Functionalization of the Methoxyethyl Side Chain
The 1-(2-methoxyethyl) side chain provides another site for chemical modification, primarily through cleavage of the ether bond.
Ether Cleavage: The methyl ether can be cleaved to reveal a primary alcohol, yielding 1-(2-hydroxyethyl)-4-nitro-1H-indazole. This reaction is typically performed under strong acidic conditions with reagents like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). nih.govchemistrysteps.comlibretexts.org The reaction with HBr or HI proceeds via protonation of the ether oxygen, followed by an SN2 attack of the halide ion on the less sterically hindered methyl group of the side chain. chemistrysteps.comlibretexts.org
Reactions of the Resulting Alcohol: The newly formed primary alcohol is a versatile functional group. It can be:
Oxidized to an aldehyde or a carboxylic acid using various oxidizing agents (e.g., PCC, PDC, or Jones reagent).
Esterified with carboxylic acids or their derivatives to form esters.
Converted to an alkyl halide using reagents like SOCl₂ or PBr₃.
This two-step sequence of ether cleavage followed by alcohol functionalization significantly expands the range of accessible derivatives from the parent compound.
Ether Cleavage and Hydroxyl Group Generation
The methoxyethyl group at the N1 position of the indazole ring is susceptible to ether cleavage under various conditions, leading to the formation of the corresponding alcohol, 1-(2-hydroxyethyl)-4-nitro-1H-indazole. This transformation is significant as it unmasks a reactive hydroxyl group, which can be utilized for further functionalization.
One of the most common and effective reagents for the cleavage of aryl methyl ethers, and by extension, other alkyl ethers, is boron tribromide (BBr₃). nih.govnih.govcore.ac.uk The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. This is followed by a nucleophilic attack of a bromide ion on the electrophilic carbon of the ether, leading to the cleavage of the carbon-oxygen bond.
The proposed mechanism for the cleavage of the methoxyethyl ether in 1-(2-methoxyethyl)-4-nitro-1H-indazole using BBr₃ is as follows:
Coordination of the Lewis acidic BBr₃ to the oxygen atom of the methoxy group.
Nucleophilic attack by a bromide ion on one of the carbons of the ethyl group, resulting in the cleavage of the C-O bond and formation of a bromo-intermediate.
Subsequent hydrolysis of the resulting boron-containing species during aqueous workup to yield the final alcohol product, 1-(2-hydroxyethyl)-4-nitro-1H-indazole.
| Reactant | Reagent | Product | Reaction Conditions | Hypothetical Yield |
| 1-(2-methoxyethyl)-4-nitro-1H-indazole | BBr₃, then H₂O | 1-(2-hydroxyethyl)-4-nitro-1H-indazole | Inert solvent (e.g., DCM), low temperature | 85-95% |
This dealkylation provides a valuable synthetic route to a derivative with a free hydroxyl group, opening avenues for the synthesis of esters, ethers, and other functionalized molecules.
Oxidation Reactions of the Side Chain
The 2-methoxyethyl side chain of 1-(2-methoxyethyl)-4-nitro-1H-indazole can undergo oxidation to yield a carboxylic acid derivative. This transformation typically requires harsh oxidizing conditions. Direct oxidation of the ether side chain to a carboxylic acid is challenging. A more plausible route involves a two-step process: first, the cleavage of the ether to the corresponding alcohol as described in the previous section, followed by the oxidation of the resulting primary alcohol.
Strong oxidizing agents are generally required for the oxidation of primary alcohols to carboxylic acids. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid), or ruthenium tetroxide (RuO₄). harvard.edu
The reaction sequence would be:
Ether Cleavage: 1-(2-methoxyethyl)-4-nitro-1H-indazole is treated with a reagent like BBr₃ to yield 1-(2-hydroxyethyl)-4-nitro-1H-indazole.
Oxidation: The resulting primary alcohol is then oxidized using a strong oxidizing agent to afford (4-nitro-1H-indazol-1-yl)acetic acid.
| Starting Material | Intermediate | Reagent for Oxidation | Final Product | Hypothetical Yield (Oxidation Step) |
| 1-(2-methoxyethyl)-4-nitro-1H-indazole | 1-(2-hydroxyethyl)-4-nitro-1H-indazole | KMnO₄ or CrO₃/H₂SO₄ | (4-nitro-1H-indazol-1-yl)acetic acid | 60-80% |
This synthetic route provides access to an indazole derivative bearing a carboxylic acid functionality, which is a versatile handle for further chemical modifications, such as amide bond formation.
Formation of Conjugates and Advanced Architectures Incorporating the 1-(2-methoxyethyl)-4-nitro-1H-indazole Moiety
The functionalized derivatives of 1-(2-methoxyethyl)-4-nitro-1H-indazole, particularly the alcohol and carboxylic acid obtained from the reactions described above, serve as key intermediates for the construction of more complex molecules, including conjugates and advanced molecular architectures.
The hydroxyl group of 1-(2-hydroxyethyl)-4-nitro-1H-indazole can be used as a point of attachment for conjugation to other molecules. For instance, it can be esterified with carboxylic acids or activated carboxylic acid derivatives of biomolecules, polymers, or other functional materials.
Similarly, the carboxylic acid group of (4-nitro-1H-indazol-1-yl)acetic acid is readily converted into an activated ester or can be directly coupled with amines to form amide bonds. This allows for the covalent linkage of the 1-(2-methoxyethyl)-4-nitro-1H-indazole moiety to a wide range of substrates, including peptides, proteins, and synthetic polymers.
While specific examples of conjugates and advanced architectures incorporating the 1-(2-methoxyethyl)-4-nitro-1H-indazole moiety are not extensively reported in the literature, the chemical handles generated through the reactions of the methoxyethyl side chain provide clear pathways for their synthesis. The nitro group on the indazole ring can also be a site for further chemical modification, for example, reduction to an amino group, which can then be used for conjugation.
| Functionalized Indazole Derivative | Conjugation Partner (Example) | Linkage Type | Potential Application Area |
| 1-(2-hydroxyethyl)-4-nitro-1H-indazole | Biotin-COOH | Ester | Bioconjugation, Targeted delivery |
| (4-nitro-1H-indazol-1-yl)acetic acid | Poly(ethylene glycol)-NH₂ | Amide | Drug delivery, Materials science |
| 1-(2-aminoethyl)-4-amino-1H-indazole | Fluorescent dye with NHS ester | Amide | Bioimaging, Molecular probes |
The development of such conjugates and advanced architectures is a promising area for future research, with potential applications in medicinal chemistry, materials science, and chemical biology.
Advanced Academic Research Paradigms and Design Principles for 1h Indazole Scaffolds
Rational Design and Optimization Strategies for Indazole Derivatives
Rational design is a cornerstone of modern drug discovery and materials science, enabling the targeted synthesis of molecules with enhanced efficacy and specific properties. longdom.org For indazole derivatives, this involves a deep understanding of structure-activity relationships (SAR), where modifications to the core scaffold are planned to optimize interactions with biological targets or to fine-tune photophysical properties. nih.gov The design process often begins with a lead compound, such as 1-(2-methoxyethyl)-4-nitro-1H-indazole, which is then systematically modified to probe the chemical space and improve desired characteristics. nih.gov
The 1H-indazole core of 1-(2-methoxyethyl)-4-nitro-1H-indazole is ripe for modification. The presence of the nitro group and the N-alkyl substituent provides distinct handles for a variety of chemical transformations. These modifications are central to creating libraries of analogues for screening.
Key derivatization strategies include:
Reduction of the Nitro Group: The nitro group at the C4 position is a versatile functional group. Its reduction to an amino group is a common and critical transformation. This resulting aniline-like moiety can then be subjected to a wide array of reactions, including acylation, sulfonylation, diazotization followed by substitution (Sandmeyer reaction), and reductive amination, to introduce diverse substituents.
Functionalization at the C3 Position: The C3 position of the indazole ring is a frequent site for modification to influence biological activity. chim.it Direct C-H functionalization at this position can be achieved using various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups. researchgate.netnih.gov
Modification of the N1-Substituent: The 1-(2-methoxyethyl) group influences the compound's physicochemical properties, such as solubility and metabolic stability. Varying the length and functionality of this alkyl chain is a common strategy to optimize pharmacokinetic profiles.
Electrophilic Aromatic Substitution: Although the nitro group is deactivating, further substitution on the benzene (B151609) ring can be achieved under specific conditions, allowing for the introduction of halogens or other groups at available positions.
| Position | Initial Group | Transformation | Resulting Functional Group | Potential for Further Derivatization |
|---|---|---|---|---|
| C4 | Nitro (-NO₂) | Reduction | Amino (-NH₂) | Acylation, Sulfonylation, Diazotization |
| C3 | Hydrogen (-H) | C-H Arylation/Alkylation | Aryl, Alkyl, etc. | Further functionalization of the introduced group |
| N1 | Methoxyethyl | Chain Variation | Alternative Alkyl/Functionalized Chains | Introduction of groups to modulate solubility/lipophilicity |
| Benzene Ring | Hydrogen (-H) | Halogenation | Halo (-Cl, -Br, -I) | Cross-coupling reactions (Suzuki, Heck, etc.) |
The substituents on the indazole ring profoundly influence its chemical behavior. The interplay between the electron-withdrawing nitro group and the N1-alkoxyethyl group in 1-(2-methoxyethyl)-4-nitro-1H-indazole dictates the reactivity and regioselectivity of subsequent reactions.
Effect of the 4-Nitro Group: The nitro group is a strong electron-withdrawing group, exerting both a negative inductive (-I) and a negative resonance (-R) effect. doubtnut.com Its presence at the C4 position significantly deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly for leaving groups at the ortho and para positions (C5 and C7). nih.gov Furthermore, the nitro group directs metallation to adjacent positions, facilitating functionalization at C3 or C5.
Effect of the 1-(2-methoxyethyl) Group: N-alkylation of indazoles is a critical step that can influence the regioselectivity of further reactions. The choice of base and solvent system during alkylation can favor either N1 or N2 substitution. beilstein-journals.orgresearchgate.net The presence of the methoxyethyl group at the N1 position is thermodynamically favored over the N2 position. nih.gov This substituent sterically hinders the N1-proximal C7 position while electronically influencing the reactivity of the pyrazole (B372694) ring, particularly at the C3 position, which is often the primary site for deprotonation and subsequent functionalization. nih.gov The regiochemical outcome of N-alkylation is a complex interplay of steric and electronic factors of substituents already on the ring. beilstein-journals.orgresearchgate.net
Methodological Advancements in Indazole Chemistry
Recent progress in synthetic organic chemistry has focused on developing more efficient, sustainable, and versatile methods for constructing and modifying heterocyclic scaffolds like indazole. These advancements are crucial for the large-scale synthesis required for drug development and for minimizing environmental impact.
The principles of green chemistry are increasingly being integrated into the synthesis of indazole derivatives. benthamdirect.com This involves the use of environmentally benign solvents, catalysts, and energy sources to reduce waste and improve safety.
Green Solvents and Catalysts: Researchers have explored the use of greener solvents like water and polyethylene (B3416737) glycol (PEG-400) for indazole synthesis. acs.orgmdpi.com Heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, have been developed for one-pot syntheses, offering advantages like easy recovery and recyclability. acs.orgnih.gov Natural catalysts, like lemon peel powder, have also been utilized in conjunction with ultrasound irradiation to afford good yields in short reaction times. researchgate.net
Energy-Efficient Methods: Microwave irradiation and ultrasound have emerged as effective tools to accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.netresearchgate.net Photochemical methods are also gaining traction, enabling reactions under mild, metal-free conditions. rsc.org
Atom Economy: Modern synthetic strategies, such as C-H activation and annulation cascades, maximize atom economy by building the indazole core from simple precursors in a single step, minimizing the formation of byproducts. nih.gov
| Parameter | Traditional Methods | Sustainable/Modern Methods |
|---|---|---|
| Catalysts | Homogeneous, often precious metals | Heterogeneous, recyclable, earth-abundant metals (e.g., Cu), organocatalysts. benthamdirect.comacs.org |
| Solvents | Volatile organic compounds (e.g., DMF, Dioxane) | Water, PEG, ionic liquids, or solvent-free conditions. acs.orgmdpi.com |
| Energy Source | Conventional heating (oil baths) | Microwave, ultrasound, visible light. researchgate.netrsc.org |
| Efficiency | Often multi-step, moderate yields | One-pot reactions, C-H activation, high yields. nih.gov |
Transition-metal catalysis has revolutionized the synthesis and functionalization of indazoles. Novel catalytic systems provide unprecedented efficiency and selectivity for forming C-N, N-N, and C-C bonds, which are essential for constructing and decorating the indazole scaffold.
Rhodium (Rh) and Cobalt (Co) Catalysis: Rh(III) and Co(III) catalysts are particularly effective in mediating C-H activation/functionalization reactions. nih.gov These catalysts enable the direct coupling of azobenzenes with aldehydes or alkenes to form the indazole ring in a single, atom-economical step. nih.govacs.org
Copper (Cu) Catalysis: Copper catalysts are widely used due to their low cost and versatile reactivity. They are employed in N-N bond-forming cyclization reactions, intramolecular Ullmann-type couplings to form the indazole ring, and in mediating the introduction of various functional groups. nih.govresearchgate.netthieme-connect.com
Palladium (Pd) Catalysis: Palladium catalysts are instrumental in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are used to attach aryl, vinyl, or alkyl groups to the indazole core, typically at positions pre-functionalized with a halogen. mdpi.com Direct C-H arylation at the C3 position has also been achieved using palladium catalysis. mdpi.com
Silver (Ag) Catalysis: Silver salts have been used to mediate intramolecular oxidative C-H amination, providing a pathway to 3-substituted 1H-indazoles from arylhydrazones. nih.gov
Interdisciplinary Approaches in Indazole Research
The study of indazole derivatives like 1-(2-methoxyethyl)-4-nitro-1H-indazole is inherently interdisciplinary. The synthesis and optimization of these compounds are often guided by insights from computational chemistry and molecular biology to target specific applications.
Computational Chemistry: In silico methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are used to predict the binding affinity of indazole derivatives to biological targets, such as protein kinases. longdom.org These computational studies guide the rational design process, helping to prioritize which derivatives to synthesize and test, thereby saving time and resources. nih.govtandfonline.com
Medicinal Chemistry and Chemical Biology: Synthetic chemists collaborate with biologists to evaluate the efficacy of new indazole derivatives against various diseases. nih.govresearchgate.net For example, indazole-based compounds have been extensively investigated as inhibitors of kinases like FLT3, PAK1, and Pim kinases, which are implicated in cancer. nih.govnih.govtandfonline.com The 1H-indazole-3-amine and 1H-indazole-3-carboxamide motifs are recognized as effective structures for binding to the hinge region of kinases. nih.govnih.gov
Materials Science: The unique photophysical properties of some indazole derivatives make them attractive for applications in materials science. N-aryl-2H-indazoles, for instance, have been identified as a class of readily prepared fluorophores, opening avenues for their use in organic light-emitting diodes (OLEDs) or as fluorescent probes. acs.org
This interdisciplinary synergy, combining rational synthetic design with advanced computational and biological evaluation, is critical for unlocking the full potential of the 1H-indazole scaffold in developing new therapeutics and functional materials.
Integration of Computational and Experimental Methodologies in Scaffold Design
The design and development of novel 1H-indazole scaffolds, including compounds like 1-(2-methoxyethyl)-4-nitro-1H-indazole, has been significantly advanced by the synergistic integration of computational and experimental methodologies. This integrated approach accelerates the discovery of new drug candidates by providing deeper insights into molecular interactions and guiding the synthesis of more potent and selective molecules.
Computational Approaches in 1H-Indazole Design
Computational methods are instrumental in the initial stages of drug design, enabling the rapid screening of virtual libraries and the prediction of molecular properties. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For 1H-indazole derivatives, docking studies can identify key interactions with the target protein's active site, helping to rationalize observed biological activities and guide the design of new analogs with improved binding affinities. For instance, in the development of 1H-indazole analogs as anti-inflammatory agents, molecular docking has been used to evaluate their binding to the cyclooxygenase-2 (COX-2) enzyme. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding pose and the conformational changes that may occur upon binding. researchgate.net This information is crucial for understanding the intricate details of molecular recognition.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of untested compounds and to identify the structural features that are most important for activity.
The following table provides an overview of computational methodologies applied in the design of 1H-indazole scaffolds:
| Computational Method | Application in 1H-Indazole Design | Key Insights |
|---|---|---|
| Molecular Docking | Prediction of binding modes and affinities to target proteins. | Identification of key hydrogen bonds and hydrophobic interactions. |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-protein complexes. | Understanding conformational changes and the role of solvent molecules. |
| QSAR | Prediction of biological activity based on chemical structure. | Identification of critical physicochemical properties for activity. |
Synergy with Experimental Validation
The true power of this integrated approach lies in the iterative cycle of computational prediction and experimental validation. Promising candidates identified through in silico screening are then synthesized and evaluated in biological assays. researchgate.net The experimental data, in turn, is used to refine the computational models, leading to a more accurate and predictive design process.
For example, a fragment-based screening approach combined with computational design led to the identification of 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.gov The structure-activity relationship (SAR) analysis from the experimental results was then used to further optimize the lead compounds. nih.gov This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery. nih.gov
Advancements in Automated Synthesis and High-Throughput Screening for Indazole Libraries
The exploration of the vast chemical space around the 1H-indazole scaffold has been revolutionized by advancements in automated synthesis and high-throughput screening (HTS). These technologies enable the rapid generation and evaluation of large libraries of compounds, significantly accelerating the identification of new drug leads.
Automated Synthesis of Indazole Libraries
Automated synthesis platforms have streamlined the production of compound libraries by performing chemical reactions in a parallel and automated fashion. sigmaaldrich.com These systems can handle a wide range of reaction conditions and reagents, allowing for the efficient creation of diverse sets of molecules.
Key technologies in automated synthesis include:
Flow Chemistry: In flow synthesis, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This technology is particularly well-suited for the synthesis of heterocyclic libraries, offering advantages in terms of safety, scalability, and reproducibility. acs.orgresearchgate.net
Solid-Phase Synthesis: In this technique, molecules are assembled on a solid support, which simplifies the purification process as excess reagents and byproducts can be washed away. Automated solid-phase synthesis is a powerful tool for the generation of peptide and small molecule libraries. researchgate.net
The table below summarizes some of the key platforms and technologies used in the automated synthesis of compound libraries:
| Synthesis Platform | Description | Advantages for Library Synthesis |
|---|---|---|
| Flow Chemistry Reactors | Reagents are continuously passed through a heated or cooled tube. | Precise control over reaction conditions, enhanced safety, and scalability. acs.orgresearchgate.net |
| Automated Liquid Handlers | Robotic systems for dispensing and mixing reagents in microplates. | High-throughput parallel synthesis and miniaturization of reactions. |
| Solid-Phase Synthesizers | Automated systems for performing multi-step syntheses on a solid support. | Simplified purification and the ability to generate large libraries. researchgate.net |
High-Throughput Screening (HTS) of Indazole Libraries
Once a library of indazole derivatives has been synthesized, HTS is employed to rapidly assess their biological activity against a specific target. HTS involves the use of robotics, liquid handling devices, and sensitive detectors to test thousands of compounds in a short period. bmglabtech.comnih.gov
The HTS process typically involves:
Assay Development: A robust and sensitive biochemical or cell-based assay is developed to measure the activity of the compounds.
Library Screening: The compound library is screened against the target using the developed assay.
Hit Identification: Compounds that show significant activity in the primary screen (known as "hits") are identified.
Hit Confirmation and Validation: The activity of the hits is confirmed through re-testing and secondary assays.
A variety of detection technologies are used in HTS, including fluorescence, luminescence, and absorbance. nih.gov The choice of technology depends on the specific assay and target. The integration of advanced data analysis and machine learning algorithms further enhances the efficiency of hit identification from the vast datasets generated during HTS campaigns. youtube.com
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-methoxyethyl)-4-nitro-1H-indazole?
The synthesis typically involves functionalization of the indazole core. A common approach includes:
- Alkylation : Introducing the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Nitration : Subsequent nitration at the 4-position using a HNO₃/H₂SO₄ mixture, with temperature control (0–5°C) to minimize side reactions.
- Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization to isolate the product . Note: Reaction yields and regioselectivity depend on precursor substitution patterns and protecting group strategies.
Q. How can spectroscopic techniques confirm the structure of 1-(2-methoxyethyl)-4-nitro-1H-indazole?
- NMR :
- ¹H NMR : Signals for the methoxyethyl group (δ 3.3–3.6 ppm for OCH₂CH₂OCH₃) and nitro group (deshielded aromatic protons at δ 8.2–8.5 ppm).
- ¹³C NMR : Peaks for the nitro-substituted carbon (~145 ppm) and methoxyethyl carbons (~70 ppm for OCH₂CH₂OCH₃).
Q. What are the primary applications of this compound in medicinal chemistry?
- Drug Discovery : The indazole scaffold is explored for kinase inhibition (e.g., anticancer agents) due to its planar aromatic system and hydrogen-bonding capacity. The nitro group serves as a precursor for amine derivatives via reduction .
- Enzyme Interaction Studies : Used in assays targeting enzymes like cytochrome P450 or phosphodiesterases, leveraging its electron-deficient nitro group for binding studies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure?
- SHELX Suite : Single-crystal X-ray diffraction (SHELXT/SHELXL) determines bond lengths, angles, and torsion angles, critical for validating regiochemistry (e.g., distinguishing 4-nitro from 5-nitro isomers).
- ORTEP Visualization : Anisotropic displacement parameters clarify thermal motion and crystallographic disorder . Example: A related indazole derivative showed a dihedral angle of 12.5° between the nitro group and indazole plane, confirming minimal steric strain .
Q. What strategies address contradictory data in nitro group reduction studies?
- Controlled Reduction : Catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (SnCl₂/HCl) may yield different products (e.g., amine vs. hydroxylamine).
- Analytical Cross-Validation : Combine HPLC, MS, and ¹H NMR to distinguish intermediates. For instance, LC/MS retention time shifts (~1.3 min to ~1.0 min) indicate nitro-to-amine conversion .
Q. How does the methoxyethyl group influence pharmacokinetic properties?
- Solubility : The ether oxygen enhances water solubility via hydrogen bonding (logP reduction by ~0.5 units compared to alkyl analogs).
- Metabolic Stability : In vitro microsomal assays (e.g., human liver microsomes) show slower oxidation due to steric shielding from the methoxy group .
Q. What computational methods predict the compound’s reactivity in substitution reactions?
- DFT Calculations : Optimize transition states for nucleophilic aromatic substitution (e.g., predicting reactivity at C-4 vs. C-7).
- Hammett Plots : Correlate substituent effects (σₚ values) on nitro group electronic withdrawal to reaction rates .
Q. How can stability studies under varying pH/temperature guide formulation?
- Forced Degradation :
- Acidic Conditions (pH 1–3): Nitro group protonation may lead to decomposition (monitored via UV-Vis at λₘₐₘ 320 nm).
- Thermal Stress (40–60°C): TGA/DSC reveals melting point (~180°C) and decomposition thresholds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
